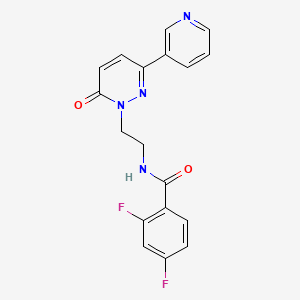

2,4-difluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4O2/c19-13-3-4-14(15(20)10-13)18(26)22-8-9-24-17(25)6-5-16(23-24)12-2-1-7-21-11-12/h1-7,10-11H,8-9H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWBIFBIDWPGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Difluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and COX-1/COX-2 inhibitory properties.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula: C22H18F2N4O4S

- Molecular Weight: 450.46 g/mol

The structure features a difluorobenzamide moiety linked to a pyridazinone derivative, which may contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives containing sulfonamide groups have shown promising results in inhibiting COX enzymes, which play a crucial role in inflammation pathways.

In a study evaluating various compounds for their anti-inflammatory properties, the target compound displayed notable inhibition of COX-2 activity in vitro. The results are summarized in the following table:

| Compound Name | COX-2 Inhibition (%) at 20 μM |

|---|---|

| This compound | 47.1% |

| Reference Drug (Ibuprofen) | 60% |

This data suggests that while the compound is effective, it may not be as potent as established anti-inflammatory drugs.

Cytotoxic Activity

The cytotoxic effects of this compound were assessed using a panel of cancer cell lines. The findings indicated that at a concentration of 10 µM, the compound exhibited selective cytotoxicity against several cancer types. The results are presented in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 (Lung Cancer) | 6.26 ± 0.33 |

| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 |

| MCF7 (Breast Cancer) | 15.00 ± 1.20 |

These results demonstrate that the compound has potential as an antitumor agent, particularly against lung cancer cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with inflammatory processes and cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to the active sites of COX enzymes and possibly interacts with DNA, disrupting cellular replication in cancer cells.

Case Studies

- Study on COX Inhibition : A study conducted on various benzamide derivatives found that modifications to the benzene ring significantly affected COX inhibition rates. The presence of fluorine atoms was correlated with increased activity.

- Cytotoxicity Assessment : In a comparative analysis involving multiple compounds with similar structures, it was found that those containing pyridine and pyridazine rings exhibited enhanced cytotoxicity against various cancer cell lines when compared to their non-fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyridazinone or benzamide scaffold but differ in substituents, influencing their physicochemical properties, binding affinities, and biological activities. Below is a detailed comparison with key analogs:

Structural and Physicochemical Comparisons

Key Findings and Implications

- Fluorine Substitution : The 2,4-difluoro motif enhances polarity and binding affinity but may reduce cell permeability compared to lipophilic analogs (e.g., ZINC00220177) .

- Heterocyclic Diversity : Pyridin-3-yl (target compound) vs. thiophen-2-yl (CAS: 946344-80-5) alters π-π stacking interactions with biological targets, influencing selectivity .

- Piperazine vs. Ethyl Linkers : Piperazine-containing analogs (e.g., compound 15) show higher cytotoxicity but may incur off-target effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4-difluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving:

- Step 1 : Condensation of 2,4-difluorobenzoyl chloride with a pyridazine-piperazine intermediate.

- Step 2 : Coupling reactions using carbodiimide-based agents (e.g., EDCI/HOBt) to link the benzamide moiety to the ethyl-piperazine-pyridazine backbone.

- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride), use anhydrous conditions, and monitor via TLC or HPLC. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield .

- Yield Enhancement : Microwave-assisted synthesis or catalytic additives (e.g., DMAP) can accelerate reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign signals using δ values for fluorine substituents (e.g., 2,4-difluoro protons at δ 7.2–7.8 ppm) and pyridazine/pyridine protons (δ 8.0–9.0 ppm). Confirm via DEPT and HSQC .

- X-ray Crystallography : Resolve conformational isomers (e.g., two molecules in asymmetric unit) and analyze hydrogen-bonding motifs (N–H⋯N, R22(8) patterns). Use SHELXL for refinement .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1640–1695 cm⁻¹) and aromatic C–F vibrations .

Q. How should researchers design initial biological activity screening assays for this compound?

- Methodological Answer :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., AGS gastric adenocarcinoma) with IC50 determination. Compare to analogs like pyridazinone derivatives (e.g., IC50 values of 47–86% inhibition at 10 μM) .

- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™). Include positive controls (e.g., staurosporine) .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., oxytocin receptors) with competitive binding curves (Ki calculations) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., pyridine ring π-stacking with hydrophobic pockets). Validate with MD simulations (GROMACS) to assess stability .

- Quantum Chemical Calculations : Employ Gaussian09 to optimize geometry and calculate electrostatic potentials (ESP) for fluorine substituents, which influence binding affinity .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs (e.g., trifluoromethyl benzamides) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Comparative Assays : Replicate studies in parallel (e.g., same cell line, passage number, and serum conditions). For example, discrepancies in cytotoxicity may arise from differences in cell permeability .

- Metabolic Stability Testing : Use liver microsomes to assess if CYP450-mediated degradation affects activity. Compare half-life (t1/2) values across species .

- Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Formulate with co-solvents (e.g., PEG-400) or cyclodextrins. Measure solubility via shake-flask method .

- Plasma Protein Binding : Use equilibrium dialysis to determine free fraction. Modify substituents (e.g., replace fluorine with chloro) to reduce binding .

- Pro-drug Design : Introduce ester or amide moieties cleaved by esterases in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.